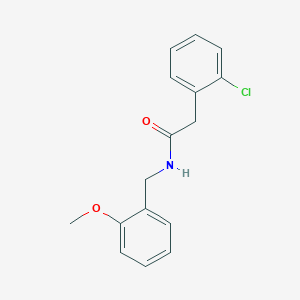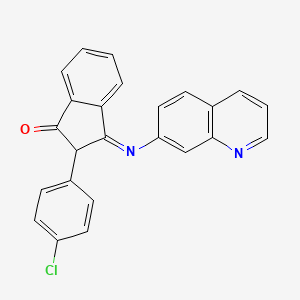
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone, also known as CQI, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine and materials science.
Mécanisme D'action
The exact mechanism of action of 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade and disrupting the mitochondrial membrane potential. In inflammatory cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. In viral cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to inhibit the replication of RNA viruses by targeting the viral RNA polymerase.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of inflammation, and the inhibition of viral replication. In cancer cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to inhibit the growth and metastasis of various types of cancer, including breast, lung, and colon cancer. In inflammatory cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and the infiltration of inflammatory cells into tissues. In viral cells, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to inhibit the replication of RNA viruses, such as influenza and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone also has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations. Therefore, careful optimization of the experimental conditions, such as the concentration and exposure time of 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone, is necessary to obtain reliable and reproducible results.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone, including the development of new synthesis methods, the exploration of its potential applications in other fields, and the elucidation of its exact mechanism of action. In medicine, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone could be further studied for its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. In materials science, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone could be further studied for its potential applications in the development of new fluorescent probes and sensors. In analytical chemistry, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone could be further studied for its potential applications in the determination of other trace elements in water samples.
Méthodes De Synthèse
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone can be synthesized through a simple one-pot reaction between 2-acetylindan-1,3-dione, 4-chloroaniline, and 8-hydroxyquinoline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields a yellow crystalline solid, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been studied for its potential applications in various fields, including medicine, materials science, and analytical chemistry. In medicine, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In materials science, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, 2-(4-chlorophenyl)-3-(7-quinolinylimino)-1-indanone has been used as a reagent for the determination of trace amounts of copper and iron in water samples.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-quinolin-7-yliminoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O/c25-17-10-7-16(8-11-17)22-23(19-5-1-2-6-20(19)24(22)28)27-18-12-9-15-4-3-13-26-21(15)14-18/h1-14,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYBSTZBPBYHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC4=C(C=CC=N4)C=C3)C(C2=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-quinolin-7-yliminoinden-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

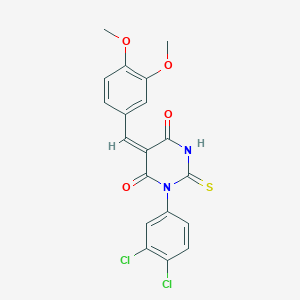

![cyclohexyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4887877.png)
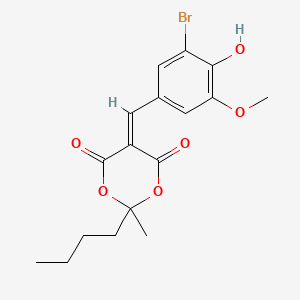
![1-methoxy-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887891.png)
![N-[3-(2-furoylamino)-2,2-dimethylpropyl]-2-furamide](/img/structure/B4887901.png)
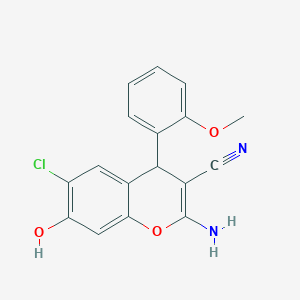
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4887918.png)
![N-[(dibenzylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4887925.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4887933.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4887937.png)

![N-allyl-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B4887949.png)
